
Potassium (E)-(3,5-difluorostyryl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-(3,5-difluorostyryl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability, ease of handling, and versatility in various chemical reactions. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-(3,5-difluorostyryl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt. The reaction is usually carried out in an aqueous medium at room temperature, making it a straightforward and efficient process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of this synthesis method makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (E)-(3,5-difluorostyryl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed upon oxidation.
Substituted Organoboron Compounds: Formed in substitution reactions.
Aplicaciones Científicas De Investigación
Potassium (E)-(3,5-difluorostyryl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the development of new materials with unique properties.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to form stable complexes with biomolecules.
Mecanismo De Acción
The primary mechanism of action of potassium (E)-(3,5-difluorostyryl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate compound undergoes hydrolysis to form the corresponding boronic acid, which then participates in transmetalation with the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Potassium (E)-(3,5-difluorostyryl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
Potassium Phenyltrifluoroborate: Used in similar cross-coupling reactions but may have different reactivity and stability profiles.
Potassium Vinyltrifluoroborate: Another compound used in cross-coupling reactions but with different applications in organic synthesis.
Potassium Alkyltrifluoroborates: These compounds are used for alkylation reactions and have different reactivity compared to styryl derivatives.
Propiedades
Fórmula molecular |
C8H5BF5K |
|---|---|
Peso molecular |
246.03 g/mol |
Nombre IUPAC |
potassium;[(E)-2-(3,5-difluorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H5BF5.K/c10-7-3-6(4-8(11)5-7)1-2-9(12,13)14;/h1-5H;/q-1;+1/b2-1+; |
Clave InChI |
QYPPCQLAPANFNB-TYYBGVCCSA-N |
SMILES isomérico |
[B-](/C=C/C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
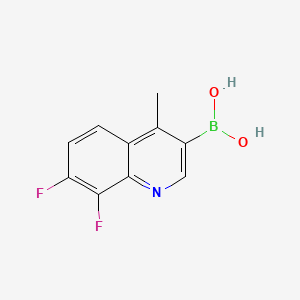

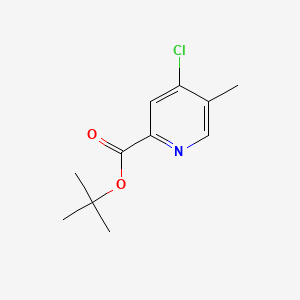
![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
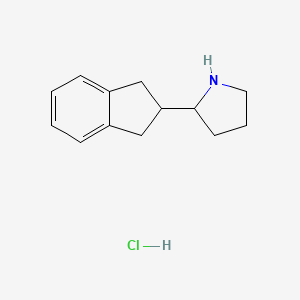
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
amine](/img/structure/B13465467.png)

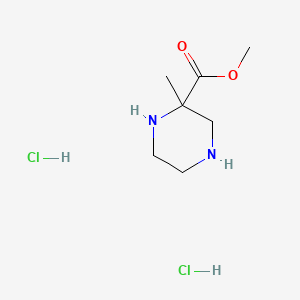
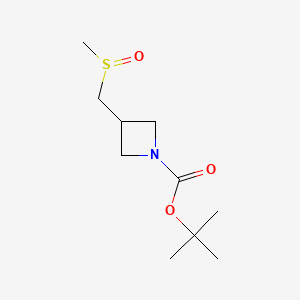
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
